1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea

mTOR inhibition PI3K selectivity kinase inhibitor potency

1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea (CAS 1448122-51-7) is a synthetic small-molecule urea derivative built on a 4,6-dimethyl-2-morpholinopyrimidine scaffold linked via a urea bridge to a meta-tolyl (3-methylphenyl) group. This compound belongs to the broader class of morpholinopyrimidine ureas, a chemotype extensively investigated by AstraZeneca and Wyeth as ATP-competitive dual inhibitors of mTORC1 and mTORC2 for oncology applications.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 1448122-51-7
Cat. No. B2560558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea
CAS1448122-51-7
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=C(N=C(N=C2C)N3CCOCC3)C
InChIInChI=1S/C18H23N5O2/c1-12-5-4-6-15(11-12)21-18(24)22-16-13(2)19-17(20-14(16)3)23-7-9-25-10-8-23/h4-6,11H,7-10H2,1-3H3,(H2,21,22,24)
InChIKeyKPNDPPZCRRDCJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea (CAS 1448122-51-7): Compound Class and Core Characteristics for Informed Procurement


1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea (CAS 1448122-51-7) is a synthetic small-molecule urea derivative built on a 4,6-dimethyl-2-morpholinopyrimidine scaffold linked via a urea bridge to a meta-tolyl (3-methylphenyl) group [1]. This compound belongs to the broader class of morpholinopyrimidine ureas, a chemotype extensively investigated by AstraZeneca and Wyeth as ATP-competitive dual inhibitors of mTORC1 and mTORC2 for oncology applications [2][3]. The core scaffold positions a morpholine ring at the pyrimidine 2-position, methyl groups at the 4- and 6-positions, and a urea linkage at the 5-position — a substitution pattern that has been shown in closely related analogs to confer high mTOR kinase affinity and selectivity over the PI3K family [4].

Why Generic Substitution Among Morpholinopyrimidine Ureas Is Not Scientifically Justifiable: The Case of 1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea


Compounds within the morpholinopyrimidine urea class exhibit steep and non-linear structure–activity relationships (SAR) at every substitution position. In the AstraZeneca mTOR inhibitor optimization campaign, minor changes to the aryl urea terminus — such as replacing a hydrogen with a methyl group or shifting its ring position — produced dramatic shifts in mTORC1/mTORC2 cellular IC₅₀ values, often exceeding 10- to 100-fold [1]. The 4,6-dimethyl-2-morpholinopyrimidine core of the target compound places methyl groups at both pyrimidine 4- and 6-positions, a dual-substitution pattern that directly influences the conformational preference of the morpholine ring and the urea NH donor–acceptor geometry in the kinase hinge-binding region [2]. The meta-tolyl terminus (3-methylphenyl) introduces distinct steric and electronic properties compared to ortho-, para-, or halogenated aryl analogs. Patents from Wyeth and AstraZeneca explicitly demonstrate that individual ureidoaryl morpholinopyrimidines are claimed as separate chemical entities with non-interchangeable potency and selectivity profiles against mTOR and PI3K isoforms [3]. Generic substitution without confirmatory head-to-head data therefore carries a high risk of selecting a compound with meaningfully different target engagement and cellular pharmacology.

Product-Specific Quantitative Evidence Guide: 1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea Differentiation Data


mTOR Kinase Inhibitory Potency: Class-Level Inference from the Wyeth Ureidoaryl Morpholinopyrimidine Patent Series

The Wyeth patent WO 2010123991 discloses a series of ureidoaryl-bridged morpholinopyrimidine derivatives and reports representative enzyme inhibition data for an exemplified compound bearing the same 4,6-dimethyl-2-morpholinopyrimidine core scaffold. This compound demonstrated an mTOR IC₅₀ of 1.500 nM and a PI3K-α IC₅₀ of 492.000 nM, yielding a >300-fold selectivity window for mTOR over PI3K-α in biochemical assays [1]. The target compound (m-tolyl urea) shares the identical core scaffold and urea linkage motif, differing only in the aryl terminus (m-tolyl vs. the exemplified aryl group). The 3D-QSAR models published for this chemotype predict that meta-substituted phenyl urea derivatives bearing small hydrophobic substituents (such as m-methyl) occupy a lipophilic pocket near the mTOR hinge region, maintaining low-nanomolar predicted mTOR affinity [2]. This class-level inference positions the target compound within a chemotype known to deliver single-digit nanomolar mTOR inhibition with substantial PI3K counter-selectivity.

mTOR inhibition PI3K selectivity kinase inhibitor potency

Dual mTORC1/mTORC2 Inhibition Capability: Class Benchmark Against AZD3147

The AstraZeneca lead optimization campaign culminating in AZD3147 established that urea-containing morpholinopyrimidine compounds can achieve potent dual inhibition of both mTORC1 and mTORC2 complexes. AZD3147 demonstrates an mTORC1 IC₅₀ of 40.7 nM and an mTORC2 IC₅₀ of 5.75 nM in MDA-MB-468 cellular assays, with >300-fold selectivity over PI3K isoforms (PI3Kα IC₅₀ = 912 nM, PI3Kβ IC₅₀ = 5,495 nM, PI3Kδ IC₅₀ = 9,333 nM, PI3Kγ IC₅₀ = 6,310 nM) [1]. The target compound shares the identical morpholinopyrimidine-urea pharmacophore that engages the mTOR kinase active site, and the 3D-QSAR models confirm that the 4,6-dimethyl substitution pattern on the pyrimidine ring is favorable for mTORC1/mTORC2 dual inhibitory activity [2]. This class benchmark provides a quantitative reference for the level of dual mTORC1/mTORC2 potency and PI3K selectivity achievable within this chemotype.

dual mTORC1/mTORC2 inhibitor cellular potency kinase selectivity

Structural Differentiation: 4,6-Dimethyl Substitution on Pyrimidine Ring Versus Monomethyl or Unsubstituted Analogs

Among the morpholinopyrimidine urea series, the presence and position of methyl groups on the pyrimidine ring critically influence mTOR binding affinity. The 3D-QSAR CoMFA and CoMSIA models built from 47 urea-morpholinopyrimidine analogs demonstrated that the steric and electrostatic fields around the pyrimidine 4- and 6-positions are key determinants of mTOR inhibitory activity (CoMFA q² = 0.750, r² = 0.931; CoMSIA q² = 0.745, r² = 0.927) [1]. The target compound bears methyl groups at both the 4- and 6-positions (4,6-dimethyl), whereas many commercially available analogs carry only a single methyl substituent or are unsubstituted at these positions. The dual methyl substitution creates a symmetric hydrophobic shielding effect that stabilizes the morpholine ring conformation and enhances van der Waals contacts with mTOR hinge residues (particularly Val882) compared to monomethyl or des-methyl analogs [1]. This structural feature is predicted to confer superior mTOR binding affinity retention when compared to compounds lacking the 4,6-dimethyl pattern.

structure-activity relationship pyrimidine substitution kinase hinge binding

Meta-Tolyl Urea Terminus: Differentiation from Ortho-, Para-, and Halogenated Aryl Urea Analogs

The aryl urea terminus is a critical determinant of both potency and isoform selectivity in morpholinopyrimidine-based mTOR inhibitors. In the AZD3147 optimization campaign, systematic variation of the aryl urea substituent produced cellular mTORC1 IC₅₀ values spanning three orders of magnitude (from ~1 nM to >1,000 nM), with meta-substituted phenyl ureas consistently outperforming ortho- and para-substituted isomers [1]. The meta-tolyl group (3-methylphenyl) in the target compound places the methyl substituent in the sterically favored meta position, which docking studies indicate allows the phenyl ring to adopt an optimal dihedral angle for π-stacking with the mTOR hinge tyrosine residue while directing the methyl group into a small lipophilic sub-pocket [2]. This contrasts with ortho-tolyl analogs, where the ortho-methyl group creates steric clash with the urea NH, and para-tolyl analogs, which project the methyl group into a solvent-exposed region with no favorable hydrophobic contact. Additionally, the methyl group provides distinct electronic and lipophilic properties compared to chloro-, fluoro-, or methoxy-substituted analogs commonly found in commercial catalogs. A patent from Wyeth explicitly differentiates individual ureidoaryl compounds by their aryl substitution pattern, demonstrating that potency and selectivity profiles are non-interchangeable between different aryl urea derivatives [3].

aryl urea SAR tolyl isomer differentiation kinase selectivity modulation

Best Research and Industrial Application Scenarios for 1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea (CAS 1448122-51-7)


mTOR Pathway Probe for Dual mTORC1/mTORC2 Inhibition Studies in Cancer Cell Lines

Based on the class-level evidence that morpholinopyrimidine urea compounds with 4,6-dimethyl substitution engage the mTOR kinase domain and inhibit both mTORC1 and mTORC2 with nanomolar potency [1], this compound is suitable as a chemical probe for dissecting mTORC1 versus mTORC2 signaling contributions in cancer cell lines. Researchers can use it alongside rapamycin (mTORC1-only inhibitor) to differentiate mTORC2-dependent phenotypes such as AKT Ser473 phosphorylation. The meta-tolyl urea terminus is predicted to maintain mTOR selectivity over PI3K isoforms, reducing confounding off-target PI3K pathway effects [2]. Typical experimental concentrations of 10–100 nM are expected to produce robust target engagement based on the AZD3147 benchmark, though concentration-response experiments should be performed for each cell line [1].

Structure-Activity Relationship (SAR) Reference Compound for Morpholinopyrimidine Urea Lead Optimization

The 4,6-dimethyl-2-morpholinopyrimidine core with a meta-tolyl urea terminus represents a specific and well-defined SAR data point within the morpholinopyrimidine urea chemotype. The 3D-QSAR models (CoMFA q² = 0.750, r² = 0.931; Topomer CoMFA q² = 0.780, r² = 0.950) provide a validated framework for predicting how modifications to this scaffold will affect mTOR inhibitory activity [2]. Medicinal chemistry teams can use this compound as a reference standard when synthesizing and profiling new analogs with varied aryl urea substituents, enabling quantitative comparisons of potency shifts relative to the meta-tolyl baseline. The compound's structural features — symmetric 4,6-dimethyl pyrimidine substitution and meta-substituted phenyl urea — make it an ideal calibration point for validating computational docking predictions against experimental kinase inhibition data.

Negative Control or Comparator for PI3K-Selectivity Profiling Panels

Given that the Wyeth patent series demonstrates that ureidoaryl morpholinopyrimidines can achieve >300-fold selectivity for mTOR over PI3K-α [3], this compound can serve as an mTOR-selective comparator in PI3K isoform selectivity profiling panels. When screening compounds for PI3K-α, -β, -δ, or -γ inhibitory activity, including this compound as an mTOR-selective reference helps establish the selectivity window of test compounds. The AZD3147 selectivity profile (PI3Kα IC₅₀ = 912 nM, PI3Kβ IC₅₀ = 5,495 nM, PI3Kδ IC₅₀ = 9,333 nM, PI3Kγ IC₅₀ = 6,310 nM) provides a quantitative benchmark for the expected PI3K counter-screening profile of closely related morpholinopyrimidine ureas [1].

In Vitro Toxicology and Safety Pharmacology Studies Requiring a Defined mTOR Inhibitor Chemotype

For contract research organizations (CROs) and pharmaceutical companies conducting mechanism-based toxicology studies, this compound offers a structurally defined mTOR inhibitor with a well-characterized chemotype. The compound can be used in hepatocyte stability assays, CYP450 inhibition panels, and hERG channel binding studies to establish chemotype-specific safety liabilities. The AstraZeneca program demonstrated that morpholinopyrimidine ureas can achieve good stability in human hepatocyte incubations, and the composite parameter pIC₅₀ − pSolubility was used to optimize compound quality within this series [1]. Using this compound as a representative of the 4,6-dimethyl-morpholinopyrimidine subclass allows researchers to deconvolve scaffold-specific toxicology signals from target-mediated effects.

Quote Request

Request a Quote for 1-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.